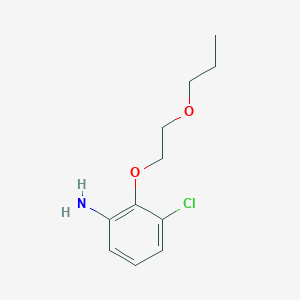

3-Chloro-2-(2-propoxyethoxy)aniline

Description

Properties

IUPAC Name |

3-chloro-2-(2-propoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO2/c1-2-6-14-7-8-15-11-9(12)4-3-5-10(11)13/h3-5H,2,6-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXYVHMJJMTAQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCOC1=C(C=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(2-propoxyethoxy)aniline typically involves the nucleophilic substitution of a suitable aniline derivative. One common method is the reaction of 3-chloroaniline with 2-(2-propoxyethoxy)chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Chloro-2-(2-propoxyethoxy)aniline can undergo oxidation reactions, typically forming quinone derivatives.

Reduction: Reduction of this compound can lead to the formation of the corresponding amine.

Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted aniline derivatives depending on the reagent used.

Scientific Research Applications

3-Chloro-2-(2-propoxyethoxy)aniline is primarily used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it may be used in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.

Mechanism of Action

The mechanism of action for 3-Chloro-2-(2-propoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can form covalent or non-covalent bonds with these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular parameters of 3-Chloro-2-(2-propoxyethoxy)aniline with structurally related aniline derivatives:

Note: Properties for 3-Chloro-2-(2-propoxyethoxy)aniline are estimated based on analogs.

Key Observations :

- Substituent Effects: Ether Chains: Longer alkoxy chains (e.g., propoxyethoxy vs. Electron-Withdrawing Groups: The chlorine atom at the 3-position enhances electrophilic substitution reactivity, a trend observed in poly(2-chloroaniline) copolymers, where chlorine improves electrical conductivity . Fluorine vs. Oxygen/Sulfur: Fluorinated analogs (e.g., ) exhibit lower molecular weights and higher electronegativity, which may influence binding interactions in biological or catalytic applications .

Physicochemical and Functional Properties

Solubility and Stability:

- 3-Chloro-2-(2-ethoxyethoxy)aniline (): Likely soluble in dimethyl sulfoxide (DMSO) and chloroform, similar to poly(2-chloroaniline) blends .

- 3-Chloro-2-(phenethyloxy)aniline (): Higher logP (3.8) suggests greater lipophilicity compared to shorter-chain analogs, aligning with its larger aromatic substituent .

- Thioether Derivatives (): Sulfur-containing analogs may exhibit distinct redox behavior due to the polarizable sulfur atom, though stability under oxidative conditions requires further study .

Electrical Conductivity:

The propoxyethoxy group’s electron-donating nature might slightly reduce conductivity compared to methoxy groups but improve processability .

Biological Activity

3-Chloro-2-(2-propoxyethoxy)aniline, with the CAS number 946714-60-9, is an organic compound belonging to the class of aniline derivatives. Its structure includes a chloro group and a propoxyethoxy side chain, which contribute to its unique biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential pharmacological applications.

The biological activity of 3-Chloro-2-(2-propoxyethoxy)aniline is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to active sites on enzymes, thereby preventing substrate access.

- Receptor Modulation : It may modulate the activity of receptors, influencing signal transduction pathways.

Pharmacological Properties

Research indicates that 3-Chloro-2-(2-propoxyethoxy)aniline exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that similar compounds in this class can exhibit antimicrobial effects, suggesting potential applications in treating infections.

- Cytotoxic Effects : Preliminary research indicates that this compound may possess cytotoxic properties against certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Toxicity Profile

The toxicity profile of 3-Chloro-2-(2-propoxyethoxy)aniline has been evaluated in various studies. It is important to note:

- Acute Toxicity : The compound is classified as harmful if swallowed (H302), indicating a need for caution during handling and potential therapeutic applications.

- Skin and Eye Irritation : It may cause skin irritation (H315), necessitating appropriate safety measures in laboratory settings.

Comparative Biological Activity

| Compound | Activity Type | Reference |

|---|---|---|

| 3-Chloro-2-(2-propoxyethoxy)aniline | Antimicrobial | |

| Related Aniline Derivative | Cytotoxicity | |

| 4-Chloro-3-methylphenol | Enzyme Inhibition |

Toxicity Data

Study on Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various aniline derivatives, including 3-Chloro-2-(2-propoxyethoxy)aniline. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of 3-Chloro-2-(2-propoxyethoxy)aniline on human cancer cell lines. The findings demonstrated that the compound induced apoptosis in treated cells at concentrations above 50 µM, highlighting its potential role in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-2-(2-propoxyethoxy)aniline, and how can reaction conditions be optimized for academic-scale production?

The synthesis of 3-Chloro-2-(2-propoxyethoxy)aniline typically involves nucleophilic aromatic substitution. A common approach includes:

- Step 1: Reacting 3-chloroaniline with 2-propoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the alkoxy chain.

- Step 2: Purification via column chromatography or recrystallization to isolate the product.

Optimization focuses on temperature control (60–80°C), solvent selection (polar aprotic solvents enhance reactivity), and catalyst use (e.g., phase-transfer catalysts for improved yield). Pilot-scale adjustments may involve flow chemistry to enhance reproducibility .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 3-Chloro-2-(2-propoxyethoxy)aniline?

Key methods include:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity (e.g., aromatic proton splitting patterns).

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₁H₁₅ClNO₂).

- Ion Mobility Spectrometry (IMS): Collision cross-section (CCS) data predicts conformational stability (e.g., CCS ~137.2 Ų for [M+H]⁺ adducts) .

Q. How do the chloro and propoxyethoxy functional groups influence the compound’s solubility and stability in aqueous vs. organic solvents?

- Chloro Group: Increases hydrophobicity, reducing aqueous solubility but enhancing stability in non-polar solvents.

- Propoxyethoxy Chain: Introduces moderate polarity, improving solubility in ethanol or DMSO. Stability tests under varying pH (e.g., 2–12) and UV exposure are recommended to assess degradation pathways .

Advanced Research Questions

Q. How does the propoxyethoxy group influence the compound’s reactivity in nucleophilic aromatic substitution compared to other alkoxy substituents?

The propoxyethoxy group’s electron-donating ether oxygen activates the aromatic ring toward electrophilic attack. Comparative studies using Hammett parameters (σ values) or computational modeling (DFT calculations) can quantify its resonance and inductive effects. For example, substituents like difluoroethoxy (σ = -0.15) may show reduced activation compared to propoxyethoxy (σ = -0.20) due to weaker electron donation .

Q. What strategies resolve contradictions in reported bioactivity data for 3-Chloro-2-(2-propoxyethoxy)aniline across different studies?

Discrepancies may arise from:

- Purity Variability: Validate compound purity via HPLC (>98%) and elemental analysis.

- Assay Conditions: Standardize bioactivity assays (e.g., enzyme inhibition IC₅₀ under fixed pH and temperature).

- Orthogonal Assays: Use surface plasmon resonance (SPR) for binding affinity and cell-based assays for functional validation .

Q. How can computational modeling predict the compound’s interactions with biological targets such as cytochrome P450 enzymes?

- Molecular Docking: Simulate binding poses using software like AutoDock Vina to identify key interactions (e.g., hydrogen bonding with active-site residues).

- MD Simulations: Assess binding stability over 100-ns trajectories to evaluate residence time and conformational changes.

- QSAR Models: Corrogate substituent effects (e.g., chloro vs. fluoro) on inhibitory potency .

Q. What are the challenges in scaling up the synthesis of 3-Chloro-2-(2-propoxyethoxy)aniline while maintaining enantiomeric purity (if applicable)?

- Chiral Centers: If stereoisomerism exists (e.g., due to propoxyethoxy chain conformation), use chiral catalysts (e.g., BINAP ligands) or chiral stationary phases for HPLC purification.

- By-Product Mitigation: Optimize stoichiometry (e.g., 1.2:1 molar ratio of alkoxy reagent to aniline) and monitor intermediates via inline FTIR .

Q. How does the compound’s logP value correlate with its membrane permeability in cell-based assays?

- Experimental LogP: Determine via shake-flask method (octanol/water partitioning).

- Permeability Assays: Use Caco-2 cell monolayers or PAMPA to measure apparent permeability (Papp). A logP >2 typically indicates favorable passive diffusion, but excessive hydrophobicity (logP >5) may reduce solubility .

Methodological Notes

- Safety Protocols: Follow REACH regulations (EC 1907/2006) for handling aromatic amines, including PPE (gloves, goggles) and fume hood use .

- Data Reproducibility: Document reaction conditions (e.g., humidity, inert atmosphere) and instrument calibration details to minimize inter-lab variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.